molecular formula C9H7ClO3 B15308135 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B15308135
M. Wt: 198.60 g/mol
InChI Key: PQYISUSRKMGKII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications, involving careful control of reaction conditions to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

    Reduction: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of bioactive intermediates . The compound’s structural features allow it to participate in various chemical transformations, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzodioxine ring

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

InChI

InChI=1S/C9H7ClO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2

InChI Key

PQYISUSRKMGKII-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2Cl)C=O

Origin of Product

United States

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